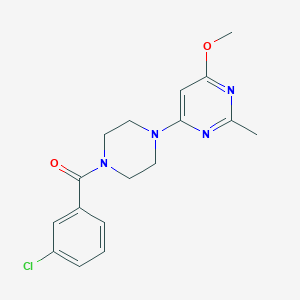![molecular formula C14H14N6O2 B2894867 2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893921-36-3](/img/structure/B2894867.png)
2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a triazolopyrimidine derivative that has been synthesized through various methods.
Scientific Research Applications
Radioligand Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), which plays a crucial role in neuroinflammation and is involved in various neurological disorders. One compound, DPA-714, has been designed for in vivo imaging using positron emission tomography (PET) due to the inclusion of a fluorine atom in its structure, facilitating its labeling with fluorine-18. This development allows for the precise imaging of neuroinflammatory processes in live subjects, contributing significantly to the understanding and diagnosis of neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial Activity
Research into novel heterocycles incorporating the antipyrine moiety, closely related structurally to the compound , has demonstrated promising antimicrobial properties. These studies have synthesized various compounds demonstrating significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents. This area of research is critical in the fight against drug-resistant bacteria and the search for novel antibiotics (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics has been explored for their insecticidal and antibacterial potential. These compounds have shown effectiveness against Pseudococcidae insects and selected microorganisms, opening new avenues for agricultural and medicinal applications. The development of such compounds contributes to the ongoing search for more effective and environmentally friendly pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer Research
Further studies have demonstrated the synthesis and in vitro evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. These compounds have shown promising results against various cancer cell lines, indicating the potential for these molecules to be developed into effective anticancer agents. This research is crucial for the discovery of new therapeutic options for cancer treatment, especially in the context of drug resistance and the need for more targeted therapies (El-Morsy et al., 2017).
properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-8-3-9(2)5-10(4-8)20-13-12(17-18-20)14(22)19(7-16-13)6-11(15)21/h3-5,7H,6H2,1-2H3,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMZJPASPRRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2894788.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2894792.png)


![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)
